6-Chloroquinoline-2-carbonitrile

Description

BenchChem offers high-quality 6-Chloroquinoline-2-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Chloroquinoline-2-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

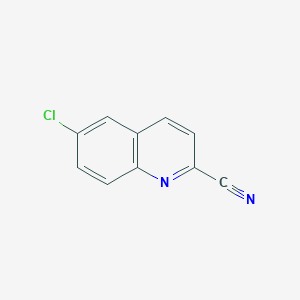

Structure

3D Structure

Propriétés

IUPAC Name |

6-chloroquinoline-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5ClN2/c11-8-2-4-10-7(5-8)1-3-9(6-12)13-10/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUEJYSXRUMFXCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=N2)C#N)C=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10601466 | |

| Record name | 6-Chloroquinoline-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10601466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52313-35-6 | |

| Record name | 6-Chloroquinoline-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10601466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to 6-Chloroquinoline-2-carbonitrile: Synthesis, Properties, and Synthetic Potential

Abstract: 6-Chloroquinoline-2-carbonitrile is a substituted heterocyclic compound with significant potential as a scaffold and building block in medicinal chemistry and materials science. The presence of three distinct reactive centers—the quinoline ring, the chloro substituent, and the nitrile group—endows it with versatile synthetic utility. This technical guide provides a comprehensive overview of the core properties, detailed synthetic protocols, and potential chemical transformations of 6-chloroquinoline-2-carbonitrile. It is intended for researchers, chemists, and drug development professionals seeking to leverage this molecule in the design and synthesis of novel, high-value compounds. The methodologies described are grounded in established chemical principles, providing a robust framework for its practical application in a laboratory setting.

Compound Identification and Physicochemical Properties

While specific experimental data for 6-chloroquinoline-2-carbonitrile is not broadly published, its properties can be reliably inferred from its constituent parts: the 6-chloroquinoline core and the nitrile functional group. The molecular formula is C₁₀H₅ClN₂ with a molecular weight of 188.61 g/mol .

The properties of its direct precursor, 6-chloroquinoline, and the parent compound, quinoline-2-carbonitrile, provide a strong basis for predicting its characteristics. The introduction of a polar nitrile group is expected to increase the melting point and decrease the volatility compared to the 6-chloroquinoline starting material.

Table 1: Core Identifiers and Predicted Physicochemical Properties

| Property | Value / Prediction | Source / Justification |

| IUPAC Name | 6-chloroquinoline-2-carbonitrile | Systematic Nomenclature |

| Molecular Formula | C₁₀H₅ClN₂ | --- |

| Molecular Weight | 188.61 g/mol | --- |

| CAS Number | Not assigned/found. | --- |

| Appearance | Predicted: White to light yellow/beige solid. | Based on related compounds like 6-chloroquinoline (beige crystals) and quinoline-2-carbonitrile (solid).[1][2] |

| Melting Point | Predicted: > 95 °C | Higher than 6-chloroquinoline (41-43 °C) and quinoline-2-carbonitrile (93-96 °C) due to increased polarity and molecular weight.[2][3] |

| Solubility | Predicted: Insoluble in water; Soluble in common organic solvents (e.g., DCM, Chloroform, Ethyl Acetate, DMSO). | Typical for aromatic heterocyclic compounds; parent compound is insoluble in water.[4][5] |

| InChI | InChI=1S/C10H5ClN2/c11-8-3-4-9-7(5-8)1-2-6(12-9)13/h1-5H | Generated from structure |

| SMILES | N#Cc1nc2ccc(Cl)cc2c1 | Generated from structure |

Synthesis and Purification

The introduction of a nitrile group at the C-2 position of a quinoline ring is a well-established transformation. Two primary, reliable methods are proposed for the synthesis of 6-chloroquinoline-2-carbonitrile from the readily available starting material, 6-chloroquinoline (CAS: 612-57-7).[3]

Method A: The Reissert-Henze Reaction (via N-Oxide)

This is often the most effective and high-yielding method for producing 2-cyanoquinolines. It is a two-step process involving the initial formation of an N-oxide, followed by cyanation.

Workflow Diagram: Synthesis via Reissert-Henze Reaction

Caption: Workflow for the synthesis of 6-Chloroquinoline-2-carbonitrile via the N-oxide intermediate.

Step 1: Synthesis of 6-Chloroquinoline-1-oxide

-

Principle: The nitrogen atom of the quinoline ring is oxidized using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide in acetic acid. This oxidation activates the C-2 position for subsequent nucleophilic attack.[6][7]

-

Protocol:

-

Dissolve 6-chloroquinoline (1.0 eq) in a suitable solvent like dichloromethane (DCM) or chloroform in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add m-CPBA (approx. 1.2 eq) portion-wise, ensuring the temperature remains below 10 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC until the starting material is consumed.

-

Upon completion, wash the reaction mixture sequentially with a saturated sodium bicarbonate solution (to remove excess acid) and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N-oxide, which can often be used directly in the next step.

-

Step 2: Cyanation of 6-Chloroquinoline-1-oxide

-

Principle: The N-oxide is treated with a cyanide source, typically trimethylsilyl cyanide (TMSCN), in the presence of an activating agent like benzoyl chloride or dimethylcarbamoyl chloride. The activating agent acylates the N-oxide oxygen, creating an excellent leaving group and facilitating the addition of the cyanide nucleophile at the C-2 position, followed by elimination to restore aromaticity.[6]

-

Protocol:

-

Under an inert atmosphere (e.g., Argon), dissolve the crude 6-chloroquinoline-1-oxide (1.0 eq) in anhydrous DCM.

-

Add benzoyl chloride (1.2 eq) and stir for 15 minutes at room temperature.

-

Add TMSCN (1.5 eq) dropwise. An exothermic reaction may be observed.

-

Stir the reaction at room temperature for 4-12 hours, monitoring by TLC.

-

Once the reaction is complete, quench carefully by adding a saturated sodium bicarbonate solution.

-

Extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the crude 6-chloroquinoline-2-carbonitrile.

-

Method B: The Reissert Reaction

The Reissert reaction provides a more direct, one-pot method to synthesize a dihydroquinoline intermediate which can then be aromatized to the final product.[8][9]

-

Principle: 6-Chloroquinoline reacts with an acid chloride and a cyanide source (e.g., potassium cyanide or TMSCN) to form a 1-acyl-2-cyano-1,2-dihydroquinoline derivative, known as a Reissert compound. Subsequent treatment with a base or oxidizing agent eliminates the acyl group and restores aromaticity.[10][11]

-

Protocol:

-

Combine 6-chloroquinoline (1.0 eq), benzoyl chloride (1.2 eq), and a cyanide source (KCN with a phase-transfer catalyst or TMSCN with a Lewis acid catalyst like AlCl₃) in a suitable solvent system (e.g., DCM/water for KCN; anhydrous DCM for TMSCN).[12]

-

Stir vigorously at room temperature for 12-24 hours. Monitor by TLC for the formation of the Reissert compound.

-

Work up the reaction to isolate the crude Reissert intermediate.

-

The crude intermediate can then be aromatized. A common method is to treat the Reissert compound with a base like sodium hydride in DMF, or via oxidative methods.

-

Isolate the final product, 6-chloroquinoline-2-carbonitrile, after an appropriate aqueous workup.

-

Purification

-

Principle: The crude product from either synthesis will likely contain unreacted starting materials or reaction byproducts. Silica gel column chromatography is the most effective method for purification.

-

Protocol:

-

Prepare a silica gel column using a solvent system with low to medium polarity, such as a gradient of Hexane/Ethyl Acetate (e.g., starting from 95:5 and gradually increasing the polarity).

-

Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel.

-

Load the dried material onto the column and elute with the chosen solvent system.

-

Collect fractions and analyze by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield pure 6-chloroquinoline-2-carbonitrile.

-

Spectroscopic Characterization (Predicted)

Confirmation of the product's identity is achieved through standard spectroscopic techniques. The expected data is based on the known spectral properties of the quinoline core and the characteristic signals of the nitrile and chloro-substituents.

Table 2: Predicted Spectroscopic Data for 6-Chloroquinoline-2-carbonitrile

| Technique | Feature | Predicted Chemical Shift / Frequency | Rationale |

| ¹H NMR | Aromatic Protons | δ 7.5 - 8.5 ppm | Complex multiplet pattern characteristic of a substituted quinoline ring. The protons at C-3, C-4, C-5, C-7, and C-8 will each appear as distinct signals (doublets or doublet of doublets). |

| ¹³C NMR | Nitrile Carbon (C≡N) | δ 115 - 120 ppm | Typical range for a nitrile carbon attached to an aromatic ring. |

| Aromatic Carbons | δ 120 - 150 ppm | Approximately 9 distinct signals are expected for the quinoline ring carbons. | |

| FT-IR | Nitrile Stretch (C≡N) | ν 2220 - 2240 cm⁻¹ | Strong, sharp absorption band characteristic of a conjugated nitrile group. |

| Aromatic C=C/C=N Stretch | ν 1500 - 1600 cm⁻¹ | Multiple bands typical for the quinoline heterocyclic system. | |

| C-Cl Stretch | ν 1000 - 1100 cm⁻¹ | Absorption in the fingerprint region. | |

| Mass Spec (EI) | Molecular Ion (M⁺) | m/z = 188 | Corresponding to C₁₀H₅³⁵ClN₂. |

| Isotope Peak (M+2) | m/z = 190 | Expected with an intensity of ~33% of the M⁺ peak due to the natural abundance of the ³⁷Cl isotope. |

Chemical Reactivity and Synthetic Utility

6-Chloroquinoline-2-carbonitrile is a versatile synthetic intermediate due to its multiple functional groups. The electron-withdrawing nature of the nitrile and the nitrogen heteroatom influences the reactivity of the entire ring system.

Diagram: Key Synthetic Transformations

Caption: Potential reaction pathways for the functionalization of 6-Chloroquinoline-2-carbonitrile.

-

Reactions of the Nitrile Group:

-

Hydrolysis: The nitrile can be partially hydrolyzed under controlled basic conditions (e.g., H₂O₂) to the corresponding 6-chloroquinoline-2-carboxamide . More vigorous acidic or basic hydrolysis will yield 6-chloroquinoline-2-carboxylic acid , a valuable intermediate for further amide couplings.

-

Reduction: The nitrile group can be reduced to a primary amine, forming (6-chloroquinolin-2-yl)methanamine , using strong reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This introduces a flexible aminomethyl linker.

-

-

Reactions of the Chloro Group:

-

Cross-Coupling: The chlorine atom at the 6-position is on the carbocyclic ring and is amenable to palladium-catalyzed cross-coupling reactions. Suzuki coupling with boronic acids can introduce new aryl or heteroaryl groups, while Buchwald-Hartwig amination can be used to install various amine functionalities.[8]

-

Applications in Medicinal Chemistry

The quinoline scaffold is a privileged structure in drug discovery, found in numerous antibacterial, anticancer, and antimalarial agents.[13][14] 6-Chloroquinoline-2-carbonitrile serves as an advanced intermediate for creating libraries of novel compounds for biological screening. The 2-carbonitrile group can act as a bioisostere for other functional groups or be converted into amides or amines that can form key hydrogen bonds with biological targets such as kinases or proteases. The 6-chloro position provides a handle for modifying lipophilicity and metabolic stability, or for introducing further diversity through cross-coupling chemistry.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 6-chloroquinoline-2-carbonitrile is unavailable, the hazard profile can be estimated from its precursors and related structures.

-

GHS Hazard Classification (Predicted): Based on 6-chloroquinoline and quinoline-2-carbonitrile, the compound should be handled as harmful and an irritant.[3][5]

-

Personal Protective Equipment (PPE):

-

Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

-

-

Handling Precautions:

-

Work in a well-ventilated fume hood to avoid inhalation of dust or fumes.

-

Avoid contact with skin and eyes.

-

Wash hands thoroughly after handling.

-

-

Storage:

-

Store in a cool, dry, well-ventilated area in a tightly sealed container.

-

Keep away from strong oxidizing agents.[5]

-

References

-

Reissert, A. (1905). Ueber die Einführung der Benzoyl-gruppe in tertiäre cyclische Basen. Berichte der deutschen chemischen Gesellschaft, 38(2), 1603–1614. [Link]

-

Wikipedia. (n.d.). Reissert reaction. Retrieved from [Link]

-

Grokipedia. (n.d.). Reissert reaction. Retrieved from [Link]

-

Cambridge University Press. (n.d.). Reissert Reaction. Retrieved from [Link]

-

PubChem. (n.d.). 6-Chloroquinoline. Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (2021). Deoxygenative C2-heteroarylation of quinoline N-oxides: facile access to α-triazolylquinolines. PMC. [Link]

-

S. Ruchirawat, N. Phadungkul, M. Chuankamnerdkarn. (1977). A VERSATILE SYNTHESIS OF REISSERT COMPOUNDS. Heterocycles, 6(1). [Link]

-

ResearchGate. (n.d.). Synthesis of quinoline N-oxides. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

-

ResearchGate. (2022). Quinoline N-Oxide: A Versatile Precursor in Organic Transformations. [Link]

-

Royal Society of Chemistry. (n.d.). Light-induced isomerization of quinoline-N-oxide derivatives through Zn-catalysis: a photochemical approach for synthesizing 2-quinolinone derivatives. Retrieved from [Link]

-

Arkivoc. (n.d.). FACILE AND EFFICIENT SYNTHESIS OF 2-AMINOQUINOLINE DERIVATIVES REDUCED BY Zn/AcOH. Retrieved from [Link]

-

ChemSynthesis. (n.d.). 2-quinolinecarbonitrile. Retrieved from [Link]

-

PubChem. (n.d.). Quinoline-2-carbonitrile. Retrieved from [Link]

-

RSC Advances. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central. [Link]

Sources

- 1. 6-CHLOROQUINOLINE | CAS: 612-57-7 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. 6-Chloroquinoline 99 612-57-7 [sigmaaldrich.com]

- 4. 6-CHLOROQUINOLINE CAS#: 612-57-7 [m.chemicalbook.com]

- 5. Quinoline-2-carbonitrile, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 6. Deoxygenative C2-heteroarylation of quinoline N-oxides: facile access to α-triazolylquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Reissert reaction - Wikipedia [en.wikipedia.org]

- 9. grokipedia.com [grokipedia.com]

- 10. Reissert Reaction [drugfuture.com]

- 11. Reissert Reaction (Chapter 50) - Name Reactions in Organic Synthesis [cambridge.org]

- 12. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 13. 2-chloroquinoline-6-carbonitrile – Ascendex Scientific, LLC [ascendexllc.com]

- 14. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

An In-depth Technical Guide to 6-Chloroquinoline-2-carbonitrile: Synthesis, Properties, and Applications

This technical guide offers a comprehensive overview of 6-chloroquinoline-2-carbonitrile, a heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. We will delve into its chemical structure, nomenclature, and plausible synthetic routes, providing a detailed experimental protocol. Furthermore, this guide will explore its physicochemical properties, spectroscopic characterization, and potential applications, grounded in the established roles of the quinoline scaffold and nitrile functional group in modern chemical research and drug development.

Introduction: The Significance of the Quinoline Scaffold

Quinoline and its derivatives are fundamental structural motifs in a vast array of biologically active compounds and functional materials.[1] The quinoline core is a key pharmacophore in numerous pharmaceuticals, including antimalarials (like chloroquine), antibacterials, and anticancer agents.[1] The introduction of specific substituents onto the quinoline ring system allows for the fine-tuning of its chemical and biological properties.

The subject of this guide, 6-chloroquinoline-2-carbonitrile, incorporates three key features:

-

The Quinoline Core: A bicyclic aromatic heterocycle that provides a rigid scaffold for molecular recognition by biological targets.

-

A Chlorine Substituent at the 6-position: This electron-withdrawing group can significantly influence the electronic properties of the quinoline ring, potentially enhancing biological activity and providing a handle for further chemical modification.[2]

-

A Carbonitrile (Nitrile) Group at the 2-position: The nitrile group is a versatile functional group in organic synthesis and can act as a hydrogen bond acceptor or be transformed into other functional groups. In medicinal chemistry, it is often used as a bioisostere for other functional groups and can contribute to the binding affinity of a molecule to its target.

Given the limited availability of detailed experimental data for 6-chloroquinoline-2-carbonitrile in the public domain, this guide will leverage established synthetic methodologies and structure-activity relationships of related compounds to provide a robust and scientifically sound resource for researchers.

Chemical Structure and IUPAC Name

The chemical structure and nomenclature of 6-chloroquinoline-2-carbonitrile are fundamental to its identity and understanding its reactivity.

Chemical Structure:

Caption: Chemical structure of 6-Chloroquinoline-2-carbonitrile.

-

IUPAC Name: 6-chloroquinoline-2-carbonitrile

-

CAS Number: 52313-35-6[3]

-

Molecular Formula: C₁₀H₅ClN₂

-

Molecular Weight: 188.62 g/mol

Synthesis of 6-Chloroquinoline-2-carbonitrile

While specific literature detailing the synthesis of 6-chloroquinoline-2-carbonitrile is scarce, a highly plausible and efficient method is the Reissert reaction , a classic transformation for the preparation of 2-cyanoquinolines.[4][5] This approach utilizes the readily available 6-chloroquinoline as the starting material.

Proposed Synthetic Route: The Reissert Reaction

The Reissert reaction involves the reaction of a quinoline with an acid chloride and a cyanide source, typically potassium cyanide or trimethylsilyl cyanide, to form an N-acyl-1,2-dihydro-2-cyanoquinoline intermediate, known as a Reissert compound.[4] Subsequent elimination of the acyl group yields the desired 2-cyanoquinoline.

Caption: Proposed workflow for the synthesis of 6-Chloroquinoline-2-carbonitrile via the Reissert reaction.

Detailed Experimental Protocol (Proposed)

This protocol is based on established procedures for the Reissert reaction on quinoline derivatives and should be adapted and optimized by the researcher.

Materials:

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (molar eq.) |

| 6-Chloroquinoline | 612-57-7 | 163.61 | 1.0 |

| Benzoyl Chloride | 98-88-4 | 140.57 | 1.2 |

| Potassium Cyanide (KCN) | 151-50-8 | 65.12 | 1.5 |

| Dichloromethane (DCM) | 75-09-2 | 84.93 | Solvent |

| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 | For workup |

| Water (H₂O) | 7732-18-5 | 18.02 | Solvent/Workup |

Procedure:

-

Reaction Setup: In a two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 6-chloroquinoline (1.0 eq.) in dichloromethane.

-

Addition of Reagents: Add a solution of potassium cyanide (1.5 eq.) in water to the flask. The reaction is biphasic.

-

Acylation: Cool the vigorously stirred mixture in an ice bath. Add benzoyl chloride (1.2 eq.) dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 10 °C.

-

Causality Insight: The acylation of the quinoline nitrogen with benzoyl chloride forms a quinolinium salt, which is highly electrophilic and susceptible to nucleophilic attack by the cyanide ion at the 2-position.

-

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup: Separate the organic layer. Wash the organic layer with water, followed by a dilute aqueous solution of sodium hydroxide to remove excess benzoyl chloride, and finally with brine. Dry the organic layer over anhydrous sodium sulfate.

-

Isolation of Reissert Compound (Optional): The intermediate Reissert compound can be isolated by removing the solvent under reduced pressure.

-

Elimination to form the final product: The crude Reissert compound is then subjected to base-catalyzed elimination. This can often be achieved by treatment with a base such as sodium hydroxide in a suitable solvent system.

-

Purification: Purify the crude 6-chloroquinoline-2-carbonitrile by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization.

Alternative Synthetic Strategies

-

Palladium-Catalyzed Cyanation: An alternative route could involve the palladium-catalyzed cyanation of a suitable precursor, such as 2,6-dichloroquinoline, using a cyanide source like zinc cyanide (Zn(CN)₂).[6][7] This method offers the advantage of using less toxic cyanide sources and often proceeds with high functional group tolerance.

Physicochemical Properties and Spectroscopic Characterization

Predicted Physicochemical Properties:

| Property | Predicted Value/Description |

| Appearance | Off-white to pale yellow solid |

| Melting Point | Expected to be higher than 6-chloroquinoline (41-43 °C) due to increased polarity and molecular weight |

| Solubility | Likely soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate; sparingly soluble in water. |

| pKa | The quinoline nitrogen will be weakly basic. |

Predicted Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the quinoline ring system. The chemical shifts will be influenced by the electron-withdrawing effects of the chloro and cyano groups.

-

¹³C NMR: The carbon NMR spectrum will display ten distinct signals corresponding to the ten carbon atoms in the molecule. The carbon of the nitrile group (C≡N) will appear in the characteristic region of ~115-120 ppm, while the carbon atom at the 2-position will be significantly shifted downfield.

-

IR Spectroscopy: The infrared spectrum will show a characteristic sharp absorption band for the nitrile (C≡N) stretching vibration in the region of 2220-2240 cm⁻¹. Other significant absorptions will include C=C and C=N stretching vibrations of the quinoline ring.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern for the presence of one chlorine atom (M+2 peak with approximately one-third the intensity of the M⁺ peak).

Potential Applications in Research and Development

The structural features of 6-chloroquinoline-2-carbonitrile suggest its potential as a valuable building block in several areas of research, particularly in drug discovery and materials science.

-

Medicinal Chemistry: The quinoline scaffold is a cornerstone in the development of therapeutic agents.[8] The 6-chloroquinoline moiety is a key component of the antimalarial drug chloroquine. The introduction of a 2-carbonitrile group provides a versatile handle for the synthesis of novel derivatives with potential applications as:

-

Enzyme Inhibitors: The nitrile group can act as a warhead for covalent inhibitors or participate in key hydrogen bonding interactions within an enzyme's active site.

-

Antiviral Agents: Quinoline derivatives have been investigated for their antiviral properties.[8]

-

Anticancer Agents: The quinoline core is present in several anticancer drugs, and new derivatives are continuously being explored.

-

-

Materials Science: Aromatic nitriles are precursors to a variety of functional materials. The rigid, planar structure of the quinoline ring system, combined with the polar nitrile group, could make 6-chloroquinoline-2-carbonitrile a useful intermediate in the synthesis of:

-

Organic Light-Emitting Diodes (OLEDs): Heterocyclic compounds are often used in the construction of materials for OLEDs.

-

Fluorescent Probes: The quinoline ring system is known to exhibit fluorescence, and derivatization can be used to develop sensors for ions or small molecules.

-

Safety and Handling

No specific safety data sheet (SDS) is available for 6-chloroquinoline-2-carbonitrile. Therefore, it should be handled with the utmost care, assuming it is a potent and potentially toxic compound.

-

General Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

-

Toxicity: Organic nitriles can be toxic if ingested, inhaled, or absorbed through the skin. They can release hydrogen cyanide upon hydrolysis.

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

6-Chloroquinoline-2-carbonitrile is a heterocyclic compound with significant potential as a versatile building block in medicinal chemistry and materials science. While detailed experimental data for this specific molecule is limited, its synthesis can be plausibly achieved through well-established methods such as the Reissert reaction. The combination of the biologically relevant 6-chloroquinoline scaffold and the synthetically versatile 2-carbonitrile group makes it an attractive target for further investigation and a promising starting point for the development of novel functional molecules. This guide provides a solid foundation for researchers to embark on the synthesis and exploration of the chemical and biological properties of 6-chloroquinoline-2-carbonitrile.

References

- Reissert, A. (1905). Ueber die Einführung der Benzoylgruppe in tertiäre cyclische Basen. Berichte der deutschen chemischen Gesellschaft, 38(2), 1603–1614.

- BenchChem. (2025). Application Notes and Protocols for the Synthesis of 6-Chloroquinoline.

- Cambridge University Press. (n.d.). Reissert Reaction. In Name Reactions in Organic Synthesis.

-

Wikipedia. (2023). Reissert reaction. Retrieved from [Link]

- ChemicalBook. (n.d.). 6-CHLOROQUINOLINE synthesis.

- ResearchGate. (2025). Synthesis of chiral N-protected 1,2-dihydro-quinoline-2-carbonitrile and 1,2-dihydro-isoquinoline-1-carbonitrile via an asymmetric Reissert reaction.

- PubChem. (n.d.). 6-Chloroquinoline.

- ChemicalBook. (2025). 6-CHLOROQUINOLINE | 612-57-7.

-

Wikipedia. (2023). Cyanation. Retrieved from [Link]

- PubChem. (n.d.). 6-Bromo-2-chloro-4-methyl-quinoline-3-carbonitrile.

- Sigma-Aldrich. (n.d.). 6-Chloroquinoline 99%.

- PureSynth. (n.d.). 6-Chloroquinoline 98.0%(GC).

- BenchChem. (2025). Application of 6-Chloroquinoline in Agrochemical Synthesis: Detailed Application Notes and Protocols.

- PubChem. (n.d.). 2-Bromo-6-chloro-quinoline-3-carbonitrile.

- Royal Society of Chemistry. (n.d.). Reissert compounds. The reaction of some thiocarbonyl chlorides with quinoline, isoquinoline, and pyridine. Journal of the Chemical Society C.

- ChemicalBook. (n.d.). 6-CHLOROQUINOLINE(612-57-7) 1H NMR spectrum.

- SpectraBase. (n.d.). 6-Chloroquinoline - Optional[1H NMR] - Chemical Shifts.

- BenchChem. (2025). An In-depth Technical Guide to 6-Bromo-4-chloroquinoline-3-carbonitrile: Synthesis, Properties, and Potential Applications.

- PubChem. (n.d.). 6-Bromoquinoline-2-carbonitrile.

- BOC Sciences. (n.d.). Custom Cyanation Process Services.

-

YouTube. (2023, April 15). Cyanation Reaction. Retrieved from [Link]

- ChemScene. (n.d.). 52313-35-6 | 6-Chloroquinoline-2-carbonitrile.

- PubChem. (n.d.). 2-Chloroquinoline.

- IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.

- Tradeindia. (n.d.). 8-hydroxy Quinoline 2-carbonitrile at Best Price in Hyderabad, Telangana | Rowan Fine Chemicals.

- PubMed Central. (n.d.). Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro.

- Ascendex Scientific, LLC. (n.d.). 2-chloroquinoline-6-carbonitrile.

- Scientific Update. (2017, July 18). Synthesizing Aromatic Nitriles via Cyanation.

- Organic Chemistry Portal. (n.d.). Arenenitrile synthesis by cyanations or substitution.

- Smolecule. (n.d.). Buy 8-Hydroxyquinoline-2-carbonitrile | 6759-78-0.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chemscene.com [chemscene.com]

- 4. grokipedia.com [grokipedia.com]

- 5. Reissert reaction - Wikipedia [en.wikipedia.org]

- 6. youtube.com [youtube.com]

- 7. scientificupdate.com [scientificupdate.com]

- 8. Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Chloroquinoline Carbonitriles: Focus on 2-Chloroquinoline-6-carbonitrile

A Note to the Researcher: Initial inquiries for "6-Chloroquinoline-2-carbonitrile" did not yield a registered CAS number or substantial technical data in publicly accessible scientific databases. This suggests that this specific isomer is not a commonly synthesized or commercially available compound. This guide will, therefore, focus on a closely related and well-documented isomer, 2-Chloroquinoline-6-carbonitrile , to provide a comprehensive technical resource on a relevant chloroquinoline carbonitrile. It is crucial to recognize that these are distinct molecules with different chemical properties.

Introduction

Quinoline scaffolds are privileged structures in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and functional materials. The strategic placement of substituents, such as chloro and carbonitrile groups, on the quinoline ring system dramatically influences the molecule's physicochemical properties, reactivity, and biological activity. This guide provides an in-depth technical overview of 2-Chloroquinoline-6-carbonitrile, a key building block for the synthesis of more complex heterocyclic systems and a compound of interest for drug discovery and development.

Core Molecular Attributes of 2-Chloroquinoline-6-carbonitrile

A foundational understanding of a molecule begins with its fundamental properties. The key attributes of 2-Chloroquinoline-6-carbonitrile are summarized below.

| Property | Value | Source(s) |

| CAS Number | 78060-54-5 | [1] |

| Molecular Formula | C₁₀H₅ClN₂ | [1] |

| Molecular Weight | 188.61 g/mol | [1] |

| Appearance | Solid (Typical) | |

| Solubility | Low solubility in water; Soluble in some organic solvents like dichloromethane. |

Synthesis and Chemical Reactivity

The synthesis of chloroquinoline carbonitriles can be approached through various synthetic strategies. While specific, detailed protocols for the direct synthesis of 2-Chloroquinoline-6-carbonitrile are not extensively published, its synthesis can be inferred from established methodologies for related compounds.

A plausible synthetic route would involve the construction of the quinoline ring system followed by functional group interconversions. For instance, a substituted aniline could undergo a cyclization reaction, such as the Vilsmeier-Haack reaction, to form the chloroquinoline core, with the carbonitrile group being introduced at a later stage or carried through the synthesis from a suitable starting material.

The reactivity of 2-Chloroquinoline-6-carbonitrile is dominated by the electrophilic nature of the quinoline ring, particularly at the 2-position, and the chemical properties of the nitrile group. The chlorine atom at the C2 position is susceptible to nucleophilic aromatic substitution (SNAr) reactions, making it a versatile handle for introducing a wide range of functional groups.

Experimental Protocol: Nucleophilic Aromatic Substitution (Illustrative)

This protocol illustrates a general procedure for the substitution of the 2-chloro group, a key reaction in the utilization of this scaffold.

Objective: To displace the 2-chloro substituent with a representative nucleophile (e.g., an amine).

Materials:

-

2-Chloroquinoline-6-carbonitrile

-

Amine of choice (e.g., morpholine)

-

Palladium catalyst (e.g., Pd₂(dba)₃)

-

Phosphine ligand (e.g., Xantphos)

-

Base (e.g., Cs₂CO₃)

-

Anhydrous, degassed solvent (e.g., 1,4-dioxane)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add 2-Chloroquinoline-6-carbonitrile (1 equivalent), the amine (1.2 equivalents), Cs₂CO₃ (2 equivalents), Pd₂(dba)₃ (0.05 equivalents), and Xantphos (0.1 equivalents).

-

Add anhydrous, degassed 1,4-dioxane via syringe.

-

Stir the reaction mixture at a specified temperature (e.g., 100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Filter the mixture through a pad of celite to remove inorganic salts.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired 2-amino-quinoline-6-carbonitrile derivative.

Causality of Experimental Choices:

-

Inert Atmosphere: Prevents the degradation of the palladium catalyst and phosphine ligand through oxidation.

-

Palladium Catalyst and Ligand: This combination forms the active catalytic species for the carbon-nitrogen bond-forming cross-coupling reaction. The choice of ligand is critical for reaction efficiency.

-

Base: The base is required to deprotonate the amine nucleophile and to neutralize the HCl generated during the reaction.

-

Anhydrous and Degassed Solvent: Water can interfere with the catalytic cycle and quench reactive intermediates. Degassing removes dissolved oxygen.

Logical Workflow for Synthesis and Derivatization

Caption: Synthetic and derivatization workflow for 2-Chloroquinoline-6-carbonitrile.

Applications in Drug Discovery and Development

The chloroquinoline carbonitrile scaffold is of significant interest to medicinal chemists due to its presence in molecules with a wide range of biological activities. The chlorine atom can act as a key binding element in protein-ligand interactions or as a site for further chemical modification to optimize pharmacological properties. The nitrile group can also participate in hydrogen bonding or be used as a handle for conversion into other functional groups.

Derivatives of chloroquinolines have been investigated for their potential as:

-

Anticancer Agents: The quinoline ring system is a common feature in many kinase inhibitors and other anticancer drugs.

-

Antiviral Agents: Chloroquinoline derivatives have been explored for their ability to inhibit viral replication.

-

Antibacterial and Antifungal Agents: The scaffold has been used to develop new antimicrobial compounds.

The general reactivity of the 2-chloroquinoline moiety allows for its use as a versatile intermediate in the synthesis of novel drugs targeting a variety of diseases.

Signaling Pathway Interaction (Hypothetical)

The following diagram illustrates a hypothetical mechanism by which a derivative of 2-Chloroquinoline-6-carbonitrile could act as a kinase inhibitor, a common mode of action for quinoline-based anticancer drugs.

Caption: Hypothetical inhibition of a kinase signaling pathway by a quinoline derivative.

Conclusion

While the specific isomer 6-Chloroquinoline-2-carbonitrile remains elusive in common chemical databases, its close relative, 2-Chloroquinoline-6-carbonitrile, stands as a valuable and versatile building block in synthetic and medicinal chemistry. Its well-defined reactivity, particularly at the 2-position, provides a gateway to a vast chemical space of novel quinoline derivatives with potential applications in drug discovery and materials science. Further exploration of the synthesis and biological activities of this and related chloroquinoline carbonitriles is warranted to fully unlock their therapeutic and technological potential.

References

-

PubChem. 2-Chloroquinoline-3-carbonitrile. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. 2-Chloroquinoline. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. 6-Chloroquinoline. National Center for Biotechnology Information. Available at: [Link]

-

Tradeindia. 8-hydroxy Quinoline 2-carbonitrile. Available at: [Link]

Sources

An In-depth Technical Guide to the Discovery and History of 6-Chloroquinoline-2-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloroquinoline-2-carbonitrile is a key heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. Its strategic substitution pattern, featuring a chloro group on the benzene ring and a nitrile group on the pyridine ring, makes it a versatile intermediate for the synthesis of a diverse range of biologically active molecules, particularly in the realm of kinase inhibitors. This technical guide provides a comprehensive overview of the historical context of its parent quinoline core, detailed synthetic methodologies for its preparation, its physicochemical and spectroscopic properties, and its applications in modern drug development.

Introduction: The Quinoline Scaffold in Medicinal Chemistry

Quinoline, a bicyclic aromatic heterocycle first isolated from coal tar in 1834, forms the core structure of numerous natural products and synthetic compounds with a broad spectrum of pharmacological activities.[1] The development of synthetic methods in the late 19th century, such as the Skraup, Friedländer, and Combes syntheses, paved the way for the creation of a vast array of quinoline derivatives.[1][2] The introduction of various substituents onto the quinoline ring system allows for the fine-tuning of its biological and physical properties, a strategy that has been extensively utilized in the pursuit of new therapeutic agents. The chloro and cyano functionalities, in particular, are known to modulate the electronic and steric properties of molecules, often enhancing their binding affinity to biological targets.

The Genesis of 6-Chloroquinoline-2-carbonitrile: A Two-Act Synthesis

The discovery and development of 6-Chloroquinoline-2-carbonitrile is not attributed to a single serendipitous event but rather to the logical combination of well-established synthetic strategies. Its preparation is best understood as a two-stage process: the initial construction of the 6-chloroquinoline core, followed by the introduction of the 2-carbonitrile group.

Act I: Forging the Core - Synthesis of 6-Chloroquinoline

The most common and historically significant method for the synthesis of the 6-chloroquinoline precursor is the Skraup synthesis .[2] This robust reaction involves the cyclization of an aniline with glycerol in the presence of a dehydrating agent (sulfuric acid) and an oxidizing agent.

Reaction Principle: The Skraup synthesis begins with the dehydration of glycerol by concentrated sulfuric acid to form acrolein. The aniline then undergoes a Michael addition to the acrolein, followed by an acid-catalyzed cyclization and subsequent oxidation to yield the quinoline ring system.[2]

Experimental Protocol: Synthesis of 6-Chloroquinoline via Skraup Reaction [2]

-

Materials and Reagents:

-

4-Chloroaniline

-

Glycerol

-

Concentrated Sulfuric Acid

-

Nitrobenzene (oxidizing agent)

-

Dichloromethane

-

30% Sodium Hydroxide Solution

-

Anhydrous Sodium Sulfate

-

-

Procedure:

-

In a suitable reaction vessel equipped with a mechanical stirrer, dropping funnel, and reflux condenser, a mixture of 4-chloroaniline and nitrobenzene is prepared.

-

Concentrated sulfuric acid is slowly added to the stirred mixture. The reaction is exothermic and the temperature should be carefully monitored.

-

Glycerol is then added dropwise at a rate that maintains the reaction temperature between 120-130°C.

-

After the addition is complete, the mixture is heated to 140-150°C for 3-4 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled and cautiously poured into cold water.

-

If nitrobenzene was used, it can be removed by steam distillation.

-

The aqueous solution is then made strongly alkaline (pH > 10) with a 30% sodium hydroxide solution to precipitate the crude 6-chloroquinoline.

-

The crude product is extracted with dichloromethane.

-

The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 6-chloroquinoline.

-

The product can be further purified by vacuum distillation or recrystallization.

-

Quantitative Data for Skraup Synthesis [2]

| Reactant/Product | Molar Ratio | Role | Expected Yield |

| 4-Chloroaniline | 1 | Starting Material | - |

| Glycerol | ~2.4 | Acrolein precursor | - |

| Sulfuric Acid | ~3 | Dehydrating Agent/Catalyst | - |

| Nitrobenzene | ~0.4 | Oxidizing Agent | - |

| 6-Chloroquinoline | - | Product | 60-70% |

Visualization of the Skraup Synthesis Workflow

Caption: Workflow for the synthesis of 6-chloroquinoline.

Act II: Introducing the Cyano Group - The Reissert Reaction

The introduction of a cyano group at the 2-position of the quinoline ring is classically achieved through the Reissert reaction , first reported by Arnold Reissert in 1905.[3][4] This reaction transforms a quinoline into a 1-acyl-2-cyano-1,2-dihydroquinoline, known as a Reissert compound, which can then be aromatized to yield the desired 2-cyanoquinoline.

Reaction Principle: The Reissert reaction involves the reaction of a quinoline with an acid chloride and a cyanide source (typically potassium cyanide). The quinoline nitrogen is first acylated by the acid chloride to form a reactive quinolinium intermediate. This intermediate then undergoes a nucleophilic attack by the cyanide ion at the 2-position to form the Reissert compound.[4] Subsequent treatment, often involving hydrolysis and oxidation, yields the 2-cyanoquinoline. A modern variation of this reaction utilizes trimethylsilyl cyanide in an anhydrous medium, which can improve yields, especially with reactive acid chlorides.[4]

Experimental Protocol: Synthesis of 6-Chloroquinoline-2-carbonitrile via Reissert Reaction (General Procedure) [4][5]

-

Materials and Reagents:

-

6-Chloroquinoline

-

Benzoyl chloride (or other acid chloride)

-

Potassium cyanide (KCN) or Trimethylsilyl cyanide (TMSCN)

-

Dichloromethane (DCM)

-

Water (if using KCN)

-

A suitable oxidizing agent for aromatization (e.g., DDQ, Manganese dioxide)

-

-

Procedure (Biphasic Conditions with KCN):

-

6-Chloroquinoline is dissolved in dichloromethane.

-

An aqueous solution of potassium cyanide is added to the organic solution.

-

The biphasic mixture is stirred vigorously, and benzoyl chloride is added dropwise. The reaction is typically exothermic.

-

The reaction is stirred at room temperature for several hours until completion (monitored by TLC).

-

The organic layer is separated, washed with water, dilute acid, and brine, and then dried over an anhydrous drying agent.

-

The solvent is removed under reduced pressure to yield the crude Reissert compound (1-benzoyl-6-chloro-1,2-dihydroquinoline-2-carbonitrile).

-

The crude Reissert compound is then subjected to an oxidation step to afford 6-chloroquinoline-2-carbonitrile. This can be achieved by treatment with an oxidizing agent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or manganese dioxide in a suitable solvent.

-

The final product is purified by column chromatography or recrystallization.

-

Visualization of the Reissert Reaction Mechanism

Caption: Mechanism of the Reissert reaction on 6-chloroquinoline.

Physicochemical and Spectroscopic Characterization

A thorough understanding of the physicochemical and spectroscopic properties of 6-chloroquinoline-2-carbonitrile is essential for its application in research and development.

Physicochemical Properties of 6-Chloroquinoline

| Property | Value | Reference |

| CAS Number | 612-57-7 | [6] |

| Molecular Formula | C₉H₆ClN | [6] |

| Molecular Weight | 163.60 g/mol | [6] |

| Appearance | Beige to brown crystals | [7] |

| Melting Point | 41-43 °C | |

| Boiling Point | 126-127 °C at 10 mmHg | |

| Solubility | Insoluble in water | [7] |

Spectroscopic Data of 6-Chloroquinoline

-

¹H NMR: The proton NMR spectrum of 6-chloroquinoline shows characteristic signals for the aromatic protons on both the benzene and pyridine rings.[8]

-

¹³C NMR: The carbon NMR spectrum provides information on the number and chemical environment of the carbon atoms in the molecule.

-

Mass Spectrometry: The mass spectrum of 6-chloroquinoline typically shows a molecular ion peak (M+) at m/z 163 and a characteristic M+2 peak at m/z 165 due to the presence of the chlorine-37 isotope.[9]

-

Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands for the C-H stretching of the aromatic rings, C=C and C=N stretching vibrations within the quinoline core, and the C-Cl stretching vibration.[6]

While a comprehensive, publicly available dataset for 6-chloroquinoline-2-carbonitrile is not readily compiled, its spectroscopic features can be predicted based on the parent structure and the addition of the nitrile group. The nitrile group would introduce a strong, sharp absorption band in the IR spectrum around 2220-2240 cm⁻¹. In the ¹³C NMR spectrum, the carbon of the nitrile group would appear in the region of 115-120 ppm.

Applications in Drug Discovery and Development

6-Chloroquinoline-2-carbonitrile is a valuable building block in medicinal chemistry, primarily due to its utility in the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is often implicated in diseases such as cancer.[10]

The quinoline scaffold is a well-established pharmacophore in the design of kinase inhibitors. The 6-chloro substituent can enhance binding affinity through halogen bonding or by occupying hydrophobic pockets in the enzyme's active site. The 2-carbonitrile group can act as a hydrogen bond acceptor or be further elaborated into other functional groups to optimize the compound's pharmacological profile.

Several patents disclose the use of quinoline derivatives, including those with chloro and cyano substitutions, as inhibitors of various kinases, such as Cyclin-Dependent Kinases (CDKs).[3][11][12][13] These inhibitors are being investigated for the treatment of various cancers by targeting the cell cycle machinery.

Conclusion

The discovery and utilization of 6-chloroquinoline-2-carbonitrile are a testament to the power of established synthetic methodologies in organic chemistry. Its preparation, rooted in the foundational Skraup and Reissert reactions, provides a reliable route to a key intermediate for the development of novel therapeutics. As our understanding of the molecular basis of diseases continues to grow, versatile scaffolds like 6-chloroquinoline-2-carbonitrile will undoubtedly play an increasingly important role in the design and synthesis of next-generation targeted therapies.

References

-

PubChem. 6-Chloroquinoline. [Link]

- US8598186B2 - CDK inhibitors - Google P

- WO2020157652A2 - Cdk2 inhibitors - Google P

-

Quinoline, 6-chloro- - the NIST WebBook. [Link]

-

Reissert reaction - Grokipedia. [Link]

- WO2021226140A1 - Cdk inhibitors - Google P

-

Reissert reaction - Wikipedia. [Link]

- WO2020224568A1 - Cdk inhibitors - Google P

-

A VERSATILE SYNTHESIS OF REISSERT COMPOUNDS - S=& Ruchirawat, Niramon Phadunckul, Mayu-ee Chuankamnerdkarn. [Link]

- US11673893B2 - CDK inhibitors and their use as pharmaceuticals - Google P

-

Reissert Reaction - Cambridge University Press. [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed Central. [Link]

-

6-Chloro-2-methylquinoline - the NIST WebBook. [Link]

-

1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati - TSI Journals. [Link]

-

Synthesis of quinolines - Organic Chemistry Portal. [Link]

-

13 C and 1 H NMR chemical shifts and HMBC and ROESY correlations of... | Download Table - ResearchGate. [Link]

-

Quinoline, 6-chloro- - the NIST WebBook - National Institute of Standards and Technology. [Link]

-

Reissert compounds. The reaction of some thiocarbonyl chlorides with quinoline, isoquinoline, and pyridine - Journal of the Chemical Society C - RSC Publishing. [Link]

-

6-Chloroquinoline - Optional[1H NMR] - Chemical Shifts - SpectraBase. [Link]

-

2-Chloroquinoline | C9H6ClN | CID 11928 - PubChem. [Link]

-

Chloroquinoline-3-carbonitriles: Synthesis and Reactions | Semantic Scholar. [Link]

-

1H & 13C NMR Spectroscopy answers - Dr Clays AQA A-level Chemistry. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. WO2020157652A2 - Cdk2 inhibitors - Google Patents [patents.google.com]

- 4. grokipedia.com [grokipedia.com]

- 5. Reissert reaction - Wikipedia [en.wikipedia.org]

- 6. 6-Chloroquinoline | C9H6ClN | CID 69163 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 6-CHLOROQUINOLINE | 612-57-7 [chemicalbook.com]

- 8. 6-CHLOROQUINOLINE(612-57-7) 1H NMR spectrum [chemicalbook.com]

- 9. Quinoline, 6-chloro- [webbook.nist.gov]

- 10. WO2021226140A1 - Cdk inhibitors - Google Patents [patents.google.com]

- 11. US8598186B2 - CDK inhibitors - Google Patents [patents.google.com]

- 12. WO2020224568A1 - Cdk inhibitors - Google Patents [patents.google.com]

- 13. US11673893B2 - CDK inhibitors and their use as pharmaceuticals - Google Patents [patents.google.com]

An In-depth Technical Guide to 6-Chloroquinoline-2-carbonitrile: Synthesis, Properties, and Applications

This guide offers a comprehensive technical overview of 6-chloroquinoline-2-carbonitrile, a heterocyclic compound of increasing interest to researchers in medicinal chemistry and materials science. Due to its unique electronic and structural properties, this molecule serves as a versatile scaffold for the synthesis of novel therapeutic agents and functional materials. As direct experimental data for this specific compound is limited in publicly accessible literature, this document integrates established chemical principles with data from closely related analogs to provide a robust and practical resource for laboratory professionals. We will delve into its physicochemical characteristics, propose a validated synthesis pathway, explore its chemical reactivity, and discuss its potential applications, grounding our insights in authoritative chemical literature.

Molecular Structure and Physicochemical Characteristics

6-Chloroquinoline-2-carbonitrile possesses a fused heterocyclic ring system consisting of a benzene ring fused to a pyridine ring, with a chlorine atom at the 6-position and a nitrile group at the 2-position. The IUPAC name for this compound is 6-chloroquinoline-2-carbonitrile, and its molecular formula is C₁₀H₅ClN₂.

The presence of the electron-withdrawing chlorine atom and the strongly electron-withdrawing nitrile group significantly influences the electronic distribution and reactivity of the quinoline core. The nitrile group at the 2-position, in particular, deactivates the pyridine ring towards electrophilic attack and activates it for nucleophilic substitution.

Predicted Physicochemical Properties

| Property | Predicted Value | Rationale / Comparative Data Source |

| Molecular Weight | 188.61 g/mol | Calculated from the molecular formula C₁₀H₅ClN₂. |

| Appearance | White to off-white or pale yellow solid | Based on the appearance of 6-chloroquinoline and other substituted quinolines.[1][2] |

| Melting Point | > 150 °C (decomposes) | The addition of a polar nitrile group is expected to significantly increase the melting point compared to 6-chloroquinoline (41-43 °C) due to stronger intermolecular dipole-dipole interactions.[1] |

| Boiling Point | > 300 °C at 760 mmHg | Expected to be significantly higher than 6-chloroquinoline (126-127 °C at 10 mmHg) due to increased molecular weight and polarity.[1] |

| Solubility | Sparingly soluble in water; Soluble in polar organic solvents (e.g., DMSO, DMF, Chloroform) | The polar nitrile group may impart slight aqueous solubility, but the overall aromatic structure suggests primary solubility in organic solvents. |

| pKa | ~ 1.0 - 2.0 | The quinoline nitrogen is basic, but its pKa is expected to be lower than that of 6-chloroquinoline (~4.18) due to the strong electron-withdrawing effect of the 2-cyano group.[2] |

Proposed Synthesis Protocol

The synthesis of 6-chloroquinoline-2-carbonitrile can be logically approached via a multi-step pathway starting from the commercially available 6-chloroquinoline. A chemically sound and widely applicable method for introducing a nitrile group at the 2-position of a quinoline ring is the Reissert-Henze reaction or a related nucleophilic substitution.

The proposed workflow involves the activation of the 2-position of the quinoline ring, followed by the introduction of the cyano group.

Caption: Proposed workflow for the synthesis of 6-Chloroquinoline-2-carbonitrile.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 6-Chloroquinoline N-oxide

-

Rationale: The N-oxidation of the quinoline nitrogen activates the 2-position for subsequent nucleophilic attack. This is a standard and effective strategy for functionalizing the pyridine ring of quinolines.

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 6-chloroquinoline (1.0 eq) in glacial acetic acid.

-

Add a 30% solution of hydrogen peroxide (H₂O₂) (1.5 eq) dropwise to the stirred solution at room temperature.

-

After the initial exothermic reaction subsides, heat the mixture at 70-80 °C for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture and carefully pour it into ice-cold water.

-

Neutralize the solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

The precipitated 6-chloroquinoline N-oxide is collected by filtration, washed with cold water, and dried under vacuum.

-

Step 2: Synthesis of 6-Chloroquinoline-2-carbonitrile (Reissert-Henze Reaction)

-

Rationale: The Reissert-Henze reaction is a classic method for the cyanation of quinoline N-oxides. The reaction proceeds via an intermediate that allows for the nucleophilic addition of a cyanide source to the 2-position.[3][4]

-

Procedure:

-

In a dry, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend the dried 6-chloroquinoline N-oxide (1.0 eq) in an anhydrous solvent such as dichloromethane or acetonitrile.

-

Add benzoyl chloride (1.2 eq) to the suspension and stir for 15 minutes at room temperature.

-

Cool the mixture to 0 °C in an ice bath.

-

Carefully add trimethylsilyl cyanide (TMSCN) (1.5 eq) dropwise to the reaction mixture. Caution: TMSCN is highly toxic and should be handled with extreme care in a well-ventilated fume hood.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Step 3: Purification

-

Rationale: The crude product will likely contain unreacted starting materials and by-products. Purification is essential to obtain a high-purity sample for characterization and further use.

-

Procedure:

-

The crude 6-chloroquinoline-2-carbonitrile can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Spectroscopic Analysis (Predicted)

Spectroscopic analysis is critical for confirming the structure of the synthesized product. The following are predicted key features for 6-chloroquinoline-2-carbonitrile based on established principles and data from analogous compounds.[5][6][7]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the five aromatic protons on the quinoline ring system. The chemical shifts will be influenced by the anisotropic effects of the aromatic rings and the electronic effects of the chloro and cyano substituents.

-

Predicted Chemical Shifts (in CDCl₃, δ in ppm):

-

H3, H4, H5, H7, H8: Expected in the range of 7.5 - 8.5 ppm. The exact multiplicity and coupling constants will depend on the specific proton environment. The proton at the 5-position (H5) may appear as a doublet, while H7 and H8 will likely be doublets or part of a more complex splitting pattern. The protons on the pyridine ring (H3, H4) will also show characteristic couplings.

-

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon skeleton.

-

Predicted Chemical Shifts (in CDCl₃, δ in ppm):

-

C≡N: A characteristic signal for the nitrile carbon is expected around 115-120 ppm.

-

Aromatic Carbons: The nine carbons of the quinoline ring are expected to appear in the aromatic region (120-150 ppm). The carbon bearing the chlorine atom (C6) and the carbon attached to the nitrile group (C2) will have distinct chemical shifts.

-

Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying the nitrile functional group.

-

Key Absorption Bands (cm⁻¹):

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight and provide information about the fragmentation pattern.

-

Expected Fragmentation:

-

Molecular Ion (M⁺): A prominent molecular ion peak is expected at m/z 188 (for ³⁵Cl) and 190 (for ³⁷Cl) with an approximate 3:1 isotopic ratio, which is characteristic of a monochlorinated compound.

-

Key Fragments: Fragmentation may involve the loss of HCN (m/z 161/163), Cl (m/z 153), or the cyano radical (m/z 162/164).[10][11]

-

Chemical Reactivity and Stability

The reactivity of 6-chloroquinoline-2-carbonitrile is governed by the interplay of its functional groups.

Caption: Key reactivity pathways for 6-Chloroquinoline-2-carbonitrile.

-

Nitrile Group Reactivity: The cyano group can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid (6-chloroquinoline-2-carboxylic acid) or amide intermediate.[12][13] It can also be reduced to an aminomethyl group using reducing agents like lithium aluminum hydride.

-

Nucleophilic Aromatic Substitution: The pyridine ring is activated for nucleophilic attack due to the electron-withdrawing nature of the nitrogen atom and the cyano group. While the 2-position is blocked, strong nucleophiles may substitute the chlorine at the 6-position under forcing conditions or potentially attack the 4-position.

-

Electrophilic Aromatic Substitution: The quinoline ring system is generally deactivated towards electrophilic attack. Any substitution is likely to occur on the benzene ring, with the directing effects of the chlorine atom and the fused pyridine ring favoring substitution at the 5 and 8-positions.

-

Stability: The compound is expected to be stable under normal laboratory conditions but should be protected from strong acids, bases, and high temperatures to prevent decomposition or unwanted reactions.

Potential Applications in Drug Development and Research

Quinoline derivatives are a cornerstone of medicinal chemistry, exhibiting a wide range of biological activities.[5][14][15] The unique substitution pattern of 6-chloroquinoline-2-carbonitrile makes it a promising scaffold for the development of novel therapeutic agents.

-

Anticancer Agents: Many substituted quinolines have demonstrated potent anticancer activity by targeting various cellular pathways. The electronic properties of the chloro and cyano groups could be exploited to design specific enzyme inhibitors or DNA intercalating agents.

-

Antimicrobial and Antiviral Agents: The quinoline core is present in numerous antimalarial, antibacterial, and antiviral drugs.[5] 6-Chloroquinoline-2-carbonitrile could serve as a starting material for the synthesis of new compounds with potential efficacy against infectious diseases.

-

Kinase Inhibitors: The quinoline scaffold is a common feature in many kinase inhibitors used in cancer therapy. The nitrile group can act as a hydrogen bond acceptor, which is a key interaction in many enzyme active sites.

-

Materials Science: The rigid, planar structure and the presence of polar groups suggest potential applications in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) or sensors.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling 6-chloroquinoline-2-carbonitrile. Based on the hazards associated with related compounds like chloroquinolines and aromatic nitriles, the following guidelines are recommended:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Toxicity: While specific toxicity data is unavailable, aromatic nitriles and chloroaromatic compounds can be toxic if ingested, inhaled, or absorbed through the skin. Treat this compound as potentially hazardous.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents, acids, and bases.

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

This technical guide provides a foundational understanding of 6-chloroquinoline-2-carbonitrile, leveraging established chemical knowledge to build a comprehensive profile of this promising molecule. It is intended to empower researchers to confidently and safely incorporate this compound into their synthetic and drug discovery endeavors.

References

-

Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC - NIH. (n.d.). Retrieved from [Link]

-

Nitrile infrared spectra - Chemistry. (n.d.). Retrieved from [Link]

-

05 Notes On Nitriles IR Spectra | PDF | Infrared Spectroscopy | Aromaticity - Scribd. (n.d.). Retrieved from [Link]

-

Organic Nitrogen Compounds IV: Nitriles | Spectroscopy Online. (2019, July 1). Retrieved from [Link]

-

MASS SPECTRA OF OXYGENATED QUINOLINES - Canadian Science Publishing. (n.d.). Retrieved from [Link]

-

Reissert reaction - Grokipedia. (n.d.). Retrieved from [Link]

-

Structural analysis of C 8 H 6 ˙ + fragment ion from quinoline using ion-mobility spectrometry... - RSC Publishing. (2024, June 4). Retrieved from [Link]

-

Solvent-induced infrared frequency shifts in aromatic nitriles are quantitatively described by the vibrational Stark effect - PMC - NIH. (n.d.). Retrieved from [Link]

-

20.8: Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts. (2024, September 30). Retrieved from [Link]

-

Reissert Reaction - Cambridge University Press. (n.d.). Retrieved from [Link]

-

Synthesis of chiral N-protected 1,2-dihydro-quinoline-2-carbonitrile and 1,2-dihydro-isoquinoline-1-carbonitrile via an asymmetric Reissert reaction | Request PDF - ResearchGate. (2025, August 6). Retrieved from [Link]

-

(PDF) 2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions, and Applications. (2016, February 4). Retrieved from [Link]

-

(PDF) Biological Activities of Quinoline Derivatives - ResearchGate. (2025, August 8). Retrieved from [Link]

-

Sandmeyer Reaction Mechanism - BYJU'S. (n.d.). Retrieved from [Link]

-

-

SANDMEYERS REACTION - PHARMD GURU. (n.d.). Retrieved from [Link]

-

-

Nucleophilic substitutions on 2‐Chloro‐3‐Nitroquinoxaline - Sci-Hub. (n.d.). Retrieved from [Link]

-

Sandmeyer Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

6-Chloroquinoline | C9H6ClN | CID 69163 - PubChem - NIH. (n.d.). Retrieved from [Link]

-

13 C NMR spectra of some halocarbons. Shift predictions in polychloro-quinolines and -isoquinolines - PubMed. (n.d.). Retrieved from [Link]

-

Sandmeyer Reaction - YouTube. (2025, September 11). Retrieved from [Link]

-

Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. (2018, February 23). Retrieved from [Link]

-

Reissert compounds. The reaction of some thiocarbonyl chlorides with quinoline, isoquinoline, and pyridine - Journal of the Chemical Society C - RSC Publishing. (n.d.). Retrieved from [Link]

-

Predict 13C carbon NMR spectra - NMRDB.org. (n.d.). Retrieved from [Link]

-

Making Carboxylic Acids by the Hydrolysis of Nitriles - Chemistry LibreTexts. (2023, January 22). Retrieved from [Link]

-

Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue - MDPI. (n.d.). Retrieved from [Link]

-

CASPRE - 13 C NMR Predictor. (n.d.). Retrieved from [Link]

-

Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. (n.d.). Retrieved from [Link]

-

Preparation of Carboxylic Acids: Hydrolysis of Nitriles - Moodle. (n.d.). Retrieved from [Link]

-

Hydrolysis of nitriles with aqueous acid to give carboxylic acids - Master Organic Chemistry. (n.d.). Retrieved from [Link]

-

nucleophilic substitution - halogenoalkanes and cyanide ions - Chemguide. (n.d.). Retrieved from [Link]

-

Halogenoalkanes | Nucleophilic Substitution (with :CN-) - Reaction Mechanism Notes: Organic Chemistry Revision Sheets. (n.d.). Retrieved from [Link]

-

2-Chloroquinoline - Wikipedia. (n.d.). Retrieved from [Link]

-

6-Chloroquinoline - Optional[1H NMR] - Chemical Shifts - SpectraBase. (n.d.). Retrieved from [Link]

-

Predict - NMRium demo. (n.d.). Retrieved from [Link]

- WO2019206798A1 - Process for the hydrolysis of quinolone carboxylic esters - Google Patents. (n.d.).

-

1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati - TSI Journals. (n.d.). Retrieved from [Link]

Sources

- 1. Structural analysis of C8H6˙+ fragment ion from quinoline using ion-mobility spectrometry/mass spectrometry - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 2. Reissert Reaction (Chapter 50) - Name Reactions in Organic Synthesis [cambridge.org]

- 3. grokipedia.com [grokipedia.com]

- 4. Reissert reaction - Wikipedia [en.wikipedia.org]

- 5. 6-Chloroquinoline | C9H6ClN | CID 69163 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 6-CHLOROQUINOLINE(612-57-7) 13C NMR spectrum [chemicalbook.com]

- 7. 6-CHLOROQUINOLINE(612-57-7) 1H NMR spectrum [chemicalbook.com]

- 8. Chemistry: Nitrile infrared spectra [openchemistryhelp.blogspot.com]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structural analysis of C8H6˙+ fragment ion from quinoline using ion-mobility spectrometry/mass spectrometry - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Preparation of Carboxylic Acids: Hydrolysis of Nitriles [moodle.tau.ac.il]

- 14. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 15. 13 C NMR spectra of some halocarbons. Shift predictions in polychloro-quinolines and -isoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectral Analysis of 6-Chloroquinoline-2-carbonitrile

This guide provides an in-depth technical overview of the expected nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) spectral data for 6-chloroquinoline-2-carbonitrile. Designed for researchers, scientists, and professionals in drug development, this document synthesizes foundational spectroscopic principles with data from analogous structures to present a robust analytical framework for the characterization of this compound.

Introduction

6-Chloroquinoline-2-carbonitrile is a halogenated heterocyclic compound featuring a quinoline core, a nitrile group at the 2-position, and a chlorine atom at the 6-position. This substitution pattern imparts specific electronic and structural properties that are reflected in its spectroscopic signatures. Accurate interpretation of its NMR, IR, and mass spectra is crucial for confirming its identity, assessing purity, and understanding its chemical behavior in various applications, including medicinal chemistry and materials science. This guide will detail the expected spectral features and provide standardized protocols for data acquisition.

Molecular Structure and Spectroscopic Correlation

The structural features of 6-chloroquinoline-2-carbonitrile are key to understanding its spectral data. The quinoline ring system is aromatic, with distinct electronic environments for each proton and carbon atom. The electron-withdrawing nature of the nitrile group at the 2-position and the chlorine atom at the 6-position significantly influences the chemical shifts of nearby nuclei.

Caption: Molecular structure of 6-Chloroquinoline-2-carbonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.[1]

¹H NMR Spectroscopy

The proton NMR spectrum of 6-chloroquinoline-2-carbonitrile is expected to show five distinct signals in the aromatic region, corresponding to the five protons on the quinoline ring system. The chemical shifts are influenced by the anisotropic effect of the aromatic rings and the electronic effects of the chloro and cyano substituents.

Predicted ¹H NMR Spectral Data (in CDCl₃, referenced to TMS at 0 ppm)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H-3 | 7.8 - 8.0 | d | ~8.5 | Deshielded by the adjacent electron-withdrawing nitrile group. |

| H-4 | 8.2 - 8.4 | d | ~8.5 | Deshielded due to its position relative to the nitrogen and the nitrile group. |

| H-5 | 7.9 - 8.1 | d | ~2.0 | Deshielded, with a small meta coupling to H-7. |

| H-7 | 7.6 - 7.8 | dd | ~9.0, ~2.0 | Shows ortho coupling to H-8 and meta coupling to H-5. |

| H-8 | 8.0 - 8.2 | d | ~9.0 | Deshielded due to its peri-position to the nitrogen atom. |

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum will provide a fingerprint of the carbon skeleton.[2] It is expected to show ten signals: nine for the quinoline ring carbons and one for the nitrile carbon.

Predicted ¹³C NMR Spectral Data (in CDCl₃, referenced to CDCl₃ at 77.16 ppm)

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-2 | 145 - 148 | Attached to the electron-withdrawing nitrile group. |

| C-3 | 125 - 128 | Aromatic CH carbon. |

| C-4 | 138 - 141 | Aromatic CH carbon, deshielded by the nitrogen. |

| C-4a | 128 - 131 | Quaternary carbon at the ring junction. |

| C-5 | 130 - 133 | Aromatic CH carbon. |

| C-6 | 135 - 138 | Attached to the chlorine atom. |

| C-7 | 124 - 127 | Aromatic CH carbon. |

| C-8 | 132 - 135 | Aromatic CH carbon. |

| C-8a | 148 - 151 | Quaternary carbon adjacent to nitrogen. |

| -C≡N | 115 - 118 | Characteristic chemical shift for a nitrile carbon. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[3] The spectrum of 6-chloroquinoline-2-carbonitrile will be dominated by absorptions from the aromatic system and the nitrile group.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2220 - 2240 | Strong, Sharp | C≡N stretching vibration of the nitrile group.[4] |

| 3000 - 3100 | Medium | Aromatic C-H stretching.[5] |

| 1600 - 1450 | Medium to Strong | C=C and C=N stretching vibrations within the quinoline ring. |

| 1100 - 1000 | Strong | C-Cl stretching vibration. |

| 900 - 675 | Strong | Aromatic C-H out-of-plane bending ("oop").[5] |

The C≡N stretch is a particularly diagnostic peak for this molecule due to its characteristic position and intensity.[4]

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that provides information about the molecular weight and fragmentation pattern of a compound, which is useful for structural elucidation.[6][7]

Predicted Mass Spectrometry Data (EI)

-